

Uty HY Peptide (246-254) in Mouse Models of Transplantation: A Technical Guide

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Compound of Interest

Compound Name: Uty HY Peptide (246-254)

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Introduction

The **Uty HY peptide (246-254)**, with the amino acid sequence WMHHNMDLI, is a critical minor histocompatibility antigen (H-Y) in mouse models of transplantation.^{[1][2]} Derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty), this peptide is a male-specific antigen presented by the MHC class I molecule H-2Db.^[2] In the context of sex-mismatched transplantation (male donor to female recipient), the Uty HY peptide is a potent trigger of CD8+ T cell-mediated immune responses, leading to graft rejection and graft-versus-host disease (GVHD).^{[2][3]} Understanding the immunological mechanisms and experimental models involving this peptide is crucial for developing tolerogenic strategies in transplantation.

This guide provides an in-depth overview of the experimental use of the **Uty HY peptide (246-254)** in murine transplantation models, focusing on quantitative data, detailed experimental protocols, and visualizations of key processes.

Quantitative Data Summary

The following tables summarize quantitative data from key experiments involving the **Uty HY peptide (246-254)** in mouse models.

Table 1: In Vivo Cytotoxicity Assay Results

This table presents data on the in vivo cytotoxic T lymphocyte (CTL) activity against Uty HY peptide-pulsed target cells in female C57BL/6 mice immunized with syngeneic male bone marrow cells.

Target Cells	Treatment Group	Mean Target Recovery (%)	Standard Deviation (%)
Uty-pulsed	PBS	<2	N/A
Smcy-pulsed	PBS	33	N/A
Uty-pulsed	Db-Uty-SAP Tetramer	~46	N/A
Smcy-pulsed	Db-Smcy-SAP Tetramer	98	N/A

Data extracted from a study investigating the effect of toxic tetramers on CTL responses.[2]
The "SAP" refers to saporin, a ribosome-inactivating protein used to create the toxic tetramers.

Table 2: Flow Cytometry Analysis of HY-Specific CD8+ T Cells

This table shows the frequency of Uty and Smcy-specific CD8+ T cells in the peripheral blood of female C57BL/6 mice after priming with male bone marrow cells.

T Cell Specificity	Mean Frequency (%)	Standard Deviation (%)
Db-Uty+	Not significantly different from Db-Smcy+	N/A
Db-Smcy+	Not significantly different from Db-Uty+	N/A

Although CTL activity against Uty-bearing targets is more efficient, the frequencies of Db-Uty+ and Db-Smcy+ CTLs were not significantly different at the time point of the assay.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Immunization of Female Mice to Elicit Anti-HY T-Cell Responses

This protocol is used to prime female C57BL/6 mice to generate a CTL response against male-specific antigens, including the Uty HY peptide.

Materials:

- Female C57BL/6J (B6) mice
- Syngeneic male C57BL/6J bone marrow cells
- Sterile PBS
- Syringes and needles

Procedure:

- Prepare a single-cell suspension of bone marrow cells from the femurs and tibias of male C57BL/6J mice.
- Wash the cells with sterile PBS.
- Resuspend the cells in sterile PBS to a final concentration of 25×10^6 cells/mL.
- Inject 200 μ L of the cell suspension (containing 5×10^6 cells) intraperitoneally (IP) into each female C57BL/6J mouse.
- Allow 14 days for the priming of the anti-HY CTL response before subsequent assays.^[2]

In Vivo Cytotoxicity Assay

This assay measures the antigen-specific killing of target cells by CTLs in a living animal.

Materials:

- Immunized female C57BL/6J mice

- Syngeneic female B6 splenocytes (for target cells)
- **Uty HY peptide (246-254)** (WMHHNMDLI)
- Control peptide (e.g., Smcy)
- Carboxyfluorescein diacetate succinimidyl ester (CFSE)
- Pacific Blue succinimidyl ester (PBSE)
- RPMI 1640 medium with 10% FBS (R-10)
- Sterile PBS
- Flow cytometer

Procedure:

- Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from naive female B6 mice. b. Divide the splenocytes into four populations. c. Pulse one population with 10 µg/mL Uty peptide, another with 10 µg/mL Smcy peptide, a third with both peptides, and leave the fourth unpulsed. Incubate for 1 hour at 37°C in R-10 medium. d. Wash the cells extensively. e. Label each cell population with a different combination of CFSE and PBSE concentrations for identification by flow cytometry. For example:
 - Unpulsed: PBSE only
 - Uty-pulsed: PBSE + low concentration CFSE
 - Smcy-pulsed: PBSE + medium concentration CFSE
 - Uty+Smcy-pulsed: PBSE + high concentration CFSEf. Quench the labeling reaction with FBS. g. Mix the four labeled populations in equal numbers.
- Adoptive Transfer: a. Inject the mixed target cell population intravenously (IV) into immunized and control naive female mice.
- Analysis: a. After 18 hours, harvest spleens from the recipient mice. b. Prepare single-cell suspensions. c. Analyze the cell populations by flow cytometry, gating on the differentially labeled target cells. d. Calculate the percentage of specific killing for each peptide-pulsed population relative to the unpulsed control population.[2]

IFN- γ ELISPOT Assay

This assay quantifies the number of Uty HY peptide-specific T cells that secrete IFN- γ upon stimulation.

Materials:

- Splenocytes from immunized female mice
- **Uty HY peptide (246-254)**
- 96-well ELISPOT plates
- Anti-mouse IFN- γ capture antibody
- Biotinylated anti-mouse IFN- γ detection antibody
- Streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase
- Substrate for the enzyme (e.g., BCIP/NBT or AEC)
- Bone marrow-derived dendritic cells (BMDCs) as antigen-presenting cells (optional)

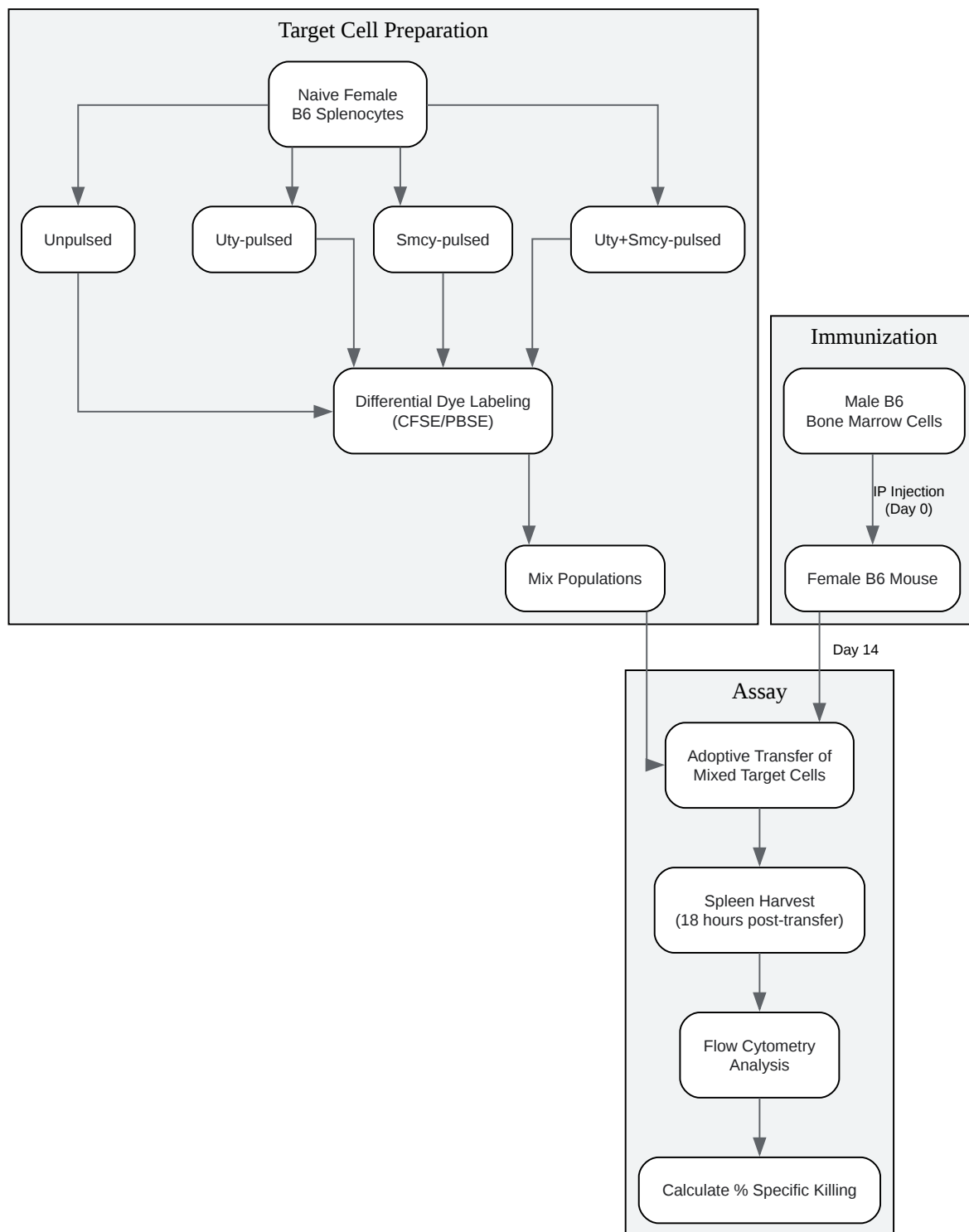
Procedure:

- **Plate Coating:** a. Coat a 96-well ELISPOT plate with an anti-mouse IFN- γ capture antibody overnight at 4°C. b. The following day, wash the plate and block with a blocking buffer (e.g., RPMI with 10% FBS) for at least 1 hour at room temperature.
- **Cell Plating and Stimulation:** a. Harvest splenocytes from immunized mice. b. If using BMDCs, incubate them with 1 mg/mL of Uty HY peptide for 1 hour.^[1] c. Add 1×10^5 bladder cells (or other effector cells) and the peptide-pulsed BMDCs (at a ratio of 3×10^4 BMDCs per well) to the coated wells.^[1] Alternatively, directly add splenocytes to the wells. d. Add the Uty HY peptide to the experimental wells at a final concentration of 1 mg/mL.^[1] Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A). e. Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.^[1]

- Detection and Development: a. Wash the plate to remove the cells. b. Add a biotinylated anti-mouse IFN- γ detection antibody and incubate. c. Wash the plate and add streptavidin-enzyme conjugate. d. Wash the plate and add the substrate to develop the spots. e. Stop the reaction by washing with water. f. Count the spots using an ELISPOT reader.
- Data Analysis: a. The number of Uty-specific IFN- γ secreting cells is calculated by subtracting the number of spots in the control wells from the number of spots in the Uty-stimulated wells.^[1]

Visualizations

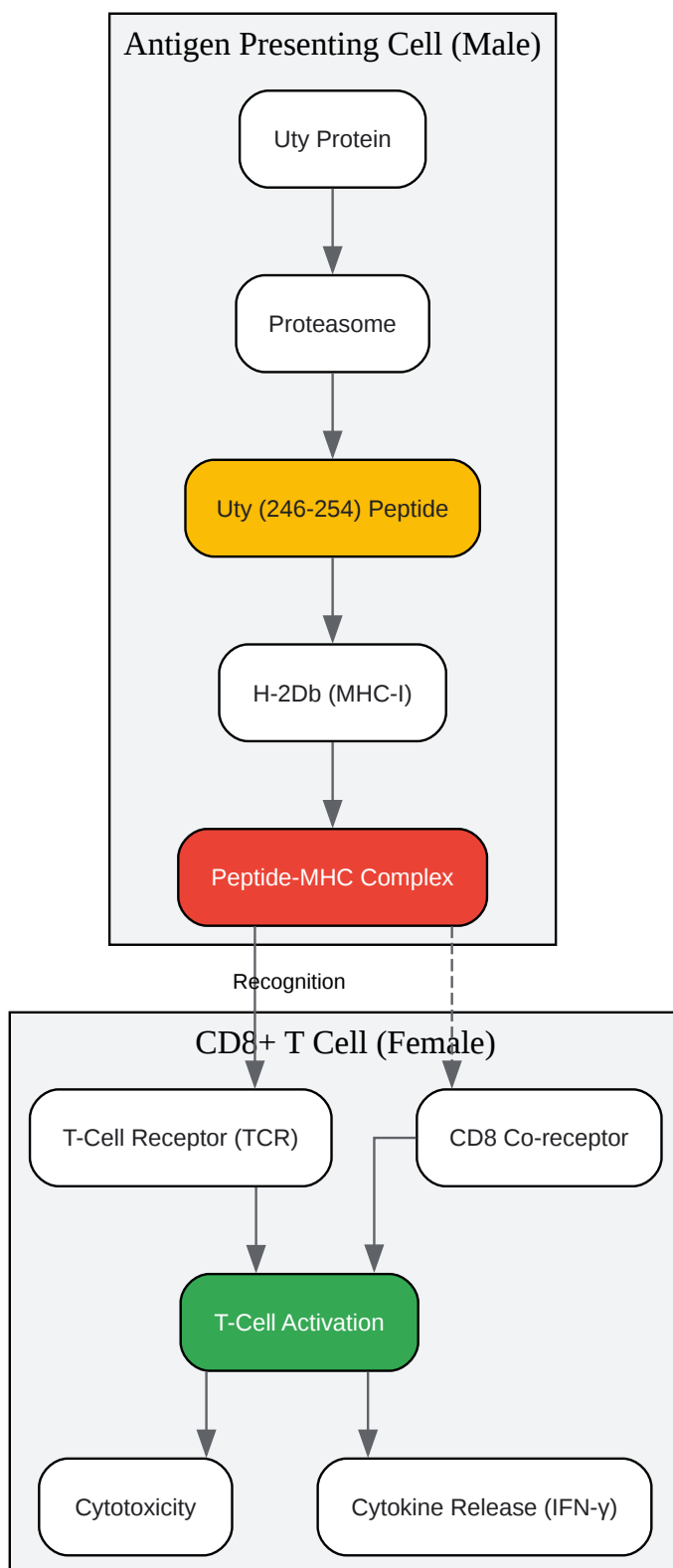
Experimental Workflow for In Vivo Cytotoxicity Assay



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Workflow for the in vivo cytotoxicity assay.

Signaling Pathway of T-Cell Recognition and Activation



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